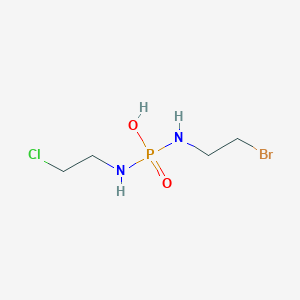
Isophosphamide bromide mustard
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isophosphamide bromide mustard, also known as this compound, is a useful research compound. Its molecular formula is C4H11BrClN2O2P and its molecular weight is 265.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Mustard Compounds - Nitrogen Mustard Compounds - Phosphoramide Mustards - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cytotoxic Activity
Isophosphamide bromide mustard has been shown to exhibit potent cytotoxicity against various cancer cell lines. Studies indicate that it retains high activity against cyclophosphamide-resistant leukemia models, making it a valuable option in treating resistant cases .
Table 1: Cytotoxicity of this compound Against Various Tumors
| Tumor Model | Activity Level |
|---|---|
| L1210 Leukemia | Comparable to cyclophosphamide |
| P388 Leukemia | Comparable to cyclophosphamide |
| Lewis Lung Carcinoma | Active |
| Mammary Adenocarcinoma | Active |
| Ovarian Sarcoma M5076 | Active |
| Colon Tumor 6A | Active |
| Yoshida Ascitic Sarcoma | Active |
Case Study: Resistance in Leukemia Treatment
A notable study evaluated the effectiveness of this compound in patients with cyclophosphamide-resistant leukemia. The results showed that patients receiving this compound experienced significant tumor reduction, demonstrating its potential as a second-line treatment for resistant cases .
Case Study: Combination Therapy with Berberis vulgaris Extract
Research has explored the use of this compound in combination with Berberis vulgaris root extract to mitigate side effects while enhancing therapeutic efficacy. In vivo experiments indicated that this combination not only reduced nephrotoxicity but also improved overall anticancer activity .
Safety Profile and Toxicity
While this compound shows promise as an effective chemotherapeutic agent, its safety profile requires careful consideration. Studies have indicated that it may exhibit lower mutagenicity compared to its parent compound ifosfamide, suggesting a potentially improved safety margin . However, ongoing monitoring for adverse effects remains crucial as clinical applications expand.
Propiedades
Número CAS |
132633-97-7 |
|---|---|
Fórmula molecular |
C4H11BrClN2O2P |
Peso molecular |
265.47 g/mol |
Nombre IUPAC |
(2-bromoethylamino)-(2-chloroethylamino)phosphinic acid |
InChI |
InChI=1S/C4H11BrClN2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10) |
Clave InChI |
ONDMKWOOMAPTPJ-UHFFFAOYSA-N |
SMILES |
C(CCl)NP(=O)(NCCBr)O |
SMILES canónico |
C(CCl)NP(=O)(NCCBr)O |
Key on ui other cas no. |
132633-97-7 |
Sinónimos |
Br Cl fosfamide ifosfamide bromide mustard IPAMBr isophosphamide bromide mustard isophosphoramide bromide mustard N-(2-bromoethyl)-N'-(2-chloroethyl)phosphorodiamidic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















